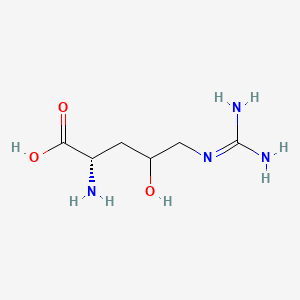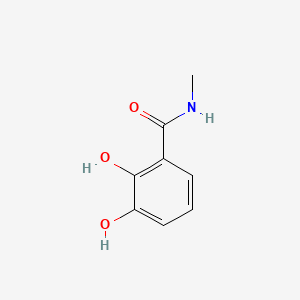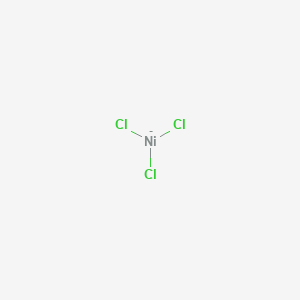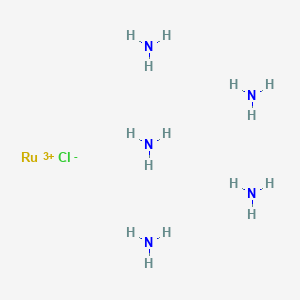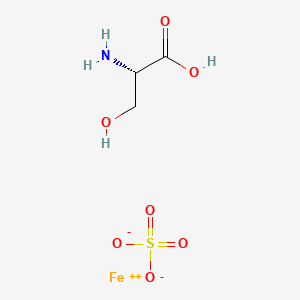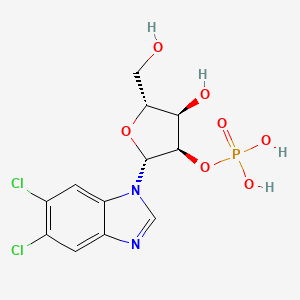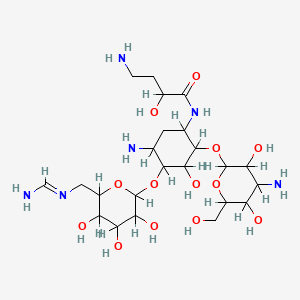![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/new.no-structure.jpg)
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
琥珀酰基-甘氨酰-脯氨酰-AMC 的合成涉及琥珀酰基-甘氨酰-脯氨酸与 7-氨基-4-甲基香豆素的偶联。 该反应通常需要使用偶联剂,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进肽键的形成 . 反应在温和条件下进行,通常在室温下,以防止敏感的荧光底物的降解。
工业生产方法
琥珀酰基-甘氨酰-脯氨酰-AMC 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动肽合成仪,以确保高产率和高纯度。 最终产品采用高效液相色谱 (HPLC) 进行纯化,并通过质谱和核磁共振 (NMR) 光谱进行表征,以确认其结构和纯度 .
化学反应分析
反应类型
琥珀酰基-甘氨酰-脯氨酰-AMC 主要经历脯氨酰内肽酶催化的水解反应。 脯氨酸和 7-氨基-4-甲基香豆素之间的酰胺键的水解释放出荧光的 7-氨基-4-甲基香豆素,可以用荧光光谱法检测到 .
常用试剂和条件
水解反应通常在生理 pH (约 7.4) 的缓冲水溶液中进行。 这些反应中常用的试剂包括磷酸盐缓冲盐水 (PBS) 和 Tris-HCl 缓冲液 . 反应条件经过优化,以保持底物的稳定性和酶的活性。
主要产物
琥珀酰基-甘氨酰-脯氨酰-AMC 水解形成的主要产物是 7-氨基-4-甲基香豆素,它具有强烈的荧光,可以定量测量,以确定脯氨酰内肽酶的活性 .
科学研究应用
琥珀酰基-甘氨酰-脯氨酰-AMC 广泛用于科学研究的各种应用中:
作用机制
琥珀酰基-甘氨酰-脯氨酰-AMC 通过作为脯氨酰内肽酶的底物来发挥其作用。 该酶识别底物中的脯氨酸残基,并切割酰胺键,释放出荧光的 7-氨基-4-甲基香豆素 . 可以测量这种荧光以确定酶的活性。 琥珀酰基-甘氨酰-脯氨酰-AMC 的分子靶点是脯氨酰内肽酶的活性位点,水解反应发生在那里 .
相似化合物的比较
类似化合物
Z-甘氨酰-脯氨酰-AMC: 另一个用于研究脯氨酰内肽酶活性的荧光底物.
Boc-甘氨酰-脯氨酰-AMC: 具有不同保护基的类似化合物,用于类似的酶分析.
独特性
琥珀酰基-甘氨酰-脯氨酰-AMC 的独特性在于它对脯氨酰内肽酶具有高度的灵敏度和特异性。 琥珀酰基增强了底物的溶解度和稳定性,使其适用于各种生化分析 . 此外,水解后释放 7-氨基-4-甲基香豆素,提供了强烈的荧光信号,允许对酶活性进行准确和定量的测量 .
属性
CAS 编号 |
80049-85-0 |
|---|---|
分子式 |
C21H23N3O7 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1 |
InChI 键 |
NKEPCOOQNLGSLJ-HNNXBMFYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O |
同义词 |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


